

Spectroscopic Characterization & Process Guide: 3-Cyclopropyl-3-methylbutanoyl Chloride

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Compound of Interest

Compound Name: 3-Cyclopropyl-3-methylbutanoyl chloride

CAS No.: 1021939-07-0

Cat. No.: B2779771

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Executive Summary & Application Profile

3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) is a specialized aliphatic acid chloride intermediate used primarily in the synthesis of metabolically stable pharmaceutical scaffolds. It serves as an electrophilic building block to introduce the gem-dimethyl cyclopropyl motif—a structural feature prized in medicinal chemistry for its ability to increase lipophilicity and block metabolic oxidation sites (e.g., in HIV protease and BACE inhibitors) without adding excessive molecular weight.

This guide provides a comparative analysis of synthesis routes and a detailed spectroscopic characterization profile to assist researchers in validating product identity and purity.

Comparative Synthesis Routes

The conversion of the parent acid, 3-cyclopropyl-3-methylbutanoic acid (CAS: 1021939-05-8), to the acid chloride can be achieved via two primary methodologies. The choice depends on the scale and downstream sensitivity of the application.

Comparison of Reagents

Feature	Method A: Oxalyl Chloride / DMF (Catalytic)	Method B: Thionyl Chloride (SOCl ₂)
Primary Use	High-value Medicinal Chemistry (mg to kg)	Industrial Scale-up (kg to ton)
Reaction Temp	0°C to Room Temperature (Mild)	Reflux (60–80°C) (Harsh)
Byproducts	CO (g), CO ₂ (g), HCl (g)	SO ₂ (g), HCl (g)
Purification	Evaporation usually sufficient; "Vilsmeier" salts may remain if excess DMF used.	Distillation often required to remove traces of SO ₂ /SOCl ₂ .
Suitability	Best for acid-sensitive substrates or when high purity is critical without distillation.	Best for robust substrates where cost is the primary driver.

Recommended Protocol: Oxalyl Chloride Method

Rationale: This method avoids the thermal stress of reflux and the difficult-to-remove sulfur dioxide traces associated with thionyl chloride.

Step-by-Step Methodology:

- Preparation: Charge a flame-dried round-bottom flask with 3-cyclopropyl-3-methylbutanoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
- Activation: Add a catalytic amount of Dimethylformamide (DMF) (0.01 equiv).
- Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed.
- Reaction: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.
- Work-up: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is typically a clear to pale yellow oil used directly in the next step.

Spectroscopic Characterization Data

The following data distinguishes the acid chloride from its parent acid and potential hydrolysis byproducts.

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the most diagnostic feature for monitoring conversion.

Functional Group	Parent Acid (COOH)	Acid Chloride (COCl)	Shift Explanation
C=O Stretch	1700–1720 cm ⁻¹ (Broad)	1790–1805 cm ⁻¹ (Sharp)	Inductive effect of Chlorine withdraws electron density, increasing bond order.
O-H Stretch	2500–3300 cm ⁻¹ (Very Broad)	Absent	Disappearance confirms full conversion.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.^{[1][2]} Values are representative based on electronic environment analysis of the gem-dimethyl-cyclopropyl scaffold.

Key Diagnostic Signal: The α-methylene protons (–CH₂–COCl) exhibit a significant downfield shift compared to the parent acid.

Position	Proton Type	Chemical Shift (δ ppm)	Multiplicity	Integration	Structural Insight
1	α -CH ₂	2.95 – 3.05	Singlet (s)	2H	Diagnostic Peak. Shifted downfield from ~2.25 ppm in the acid. Appears as a singlet due to the quaternary adjacent carbon.
2	Gem-Dimethyl	1.05 – 1.15	Singlet (s)	6H	Two equivalent methyl groups on the quaternary carbon.
3	Cyclopropyl CH	0.65 – 0.80	Multiplet (m)	1H	Methine proton on the ring.
4	Cyclopropyl CH ₂	0.25 – 0.50	Multiplet (m)	4H	Characteristic high-field cyclopropyl "fingerprint."

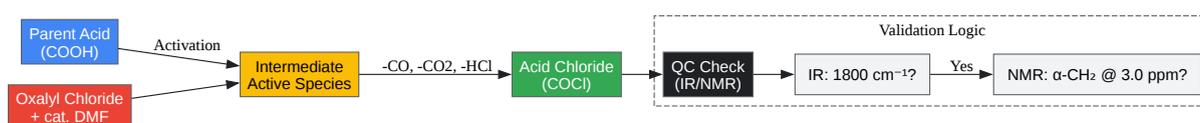
C. ¹³C NMR (De-coupled)

- Carbonyl (C=O): Resonates at ~172 ppm. (Distinct from acid ~180 ppm and ester ~174 ppm).
- α -Carbon (CH₂): ~55–60 ppm.

- Quaternary Carbon: ~35 ppm.
- Cyclopropyl Carbons: ~15–20 ppm.

Process Visualization & Logic

The following diagram illustrates the synthesis workflow and the decision logic for characterization.



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Caption: Synthesis workflow converting 3-cyclopropyl-3-methylbutanoic acid to its chloride, with critical QC checkpoints.

References

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Sources

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- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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